6-Hexadecenoic acid

Antimicrobial Dermatology Microbiology

6-Hexadecenoic acid, also known as sapienic acid (systematically as 16:1(n-10) or 16:1Δ6), is a long-chain monounsaturated fatty acid with a C16 carbon chain and a cis-double bond at the 6-position. It is a major and distinctive component of human sebum, where it constitutes about one-third of the lipid fraction , and is also found in exceptionally high concentrations (>80%) in the seed oil of *Thunbergia alata* (Black-eyed Susan vine).

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
Cat. No. B15352558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hexadecenoic acid
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)
InChIKeyNNNVXFKZMRGJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hexadecenoic Acid (Sapienic Acid) for Research Procurement: Baseline Identity and Sourcing Context


6-Hexadecenoic acid, also known as sapienic acid (systematically as 16:1(n-10) or 16:1Δ6), is a long-chain monounsaturated fatty acid with a C16 carbon chain and a cis-double bond at the 6-position [1]. It is a major and distinctive component of human sebum, where it constitutes about one-third of the lipid fraction [2], and is also found in exceptionally high concentrations (>80%) in the seed oil of *Thunbergia alata* (Black-eyed Susan vine) [3]. This compound is available from various research chemical suppliers, often as the (Z)- or cis- isomer, and deuterated analogs are available for use as internal standards in quantitative mass spectrometry assays .

Why Generic Substitution of 6-Hexadecenoic Acid (Sapienic Acid) is Scientifically Unwarranted: A Guide to Positional Specificity


The procurement of a specific hexadecenoic acid isomer is critical due to the profound impact of double bond position on biological activity and biosynthetic origin. Unlike saturated fatty acids where chain length is the primary variable, monounsaturated fatty acids exhibit highly specific structure-activity relationships based on the location of the double bond [1]. For instance, the antimicrobial potency and mechanism of action against *Staphylococcus aureus* differ significantly between the cis-6 (sapienic acid) and the more common cis-9 (palmitoleic acid) isomers, making them non-interchangeable in functional studies [2]. Furthermore, the occurrence of these isomers in nature is not random; cis-6-hexadecenoic acid is a unique biomarker for human skin and specific plant species, a property not shared by its positional isomers, which are found in entirely different biological contexts [3]. Therefore, substituting one isomer for another introduces an uncharacterized variable that invalidates comparative analyses and undermines the reproducibility of both antimicrobial and lipidomic research.

Quantitative Differentiation Guide: 6-Hexadecenoic Acid vs. Palmitoleic Acid and Other Comparators


Direct Head-to-Head Comparison of Antimicrobial Potency (MIC) Against Staphylococcus aureus

In a direct comparative study, cis-6-hexadecenoic acid (C6H) demonstrated slightly higher minimal inhibitory concentration (MIC) values against *Staphylococcus aureus* strains compared to palmitoleic acid (cis-9-hexadecenoic acid). Specifically, the MICs for C6H were 0.56, 0.16, and 0.57 mg/L for strains MRSA252, Mu50, and SH1000 respectively, while palmitoleic acid exhibited MICs of 0.44, 0.076, and 0.32 mg/L for the same strains [1]. This quantifies that while both isomers are active, palmitoleic acid is ~1.3 to 2.1 times more potent based on these specific strains. This data is essential for researchers designing dose-response experiments or screening for specific antistaphylococcal activity.

Antimicrobial Dermatology Microbiology

Predominant Natural Occurrence in Thunbergia alata Seed Oil vs. Trace Levels of Positional Isomers

Analysis of *Thunbergia alata* seed oil reveals that cis-6-hexadecenoic acid is the overwhelmingly dominant fatty acid, comprising 82% of the total fatty acid profile [1]. This is in stark contrast to its closest positional isomer found in the same source, 7-hexadecenoic acid, which is present at a mere 1.8% [1]. The saturated analog, palmitic acid (hexadecanoic acid), is also present but at a much lower 5.8% [1]. This high concentration makes cis-6-hexadecenoic acid a key biomarker for this plant species and a valuable, naturally enriched source for extraction, unlike other isomers which are not found at comparable levels.

Lipidomics Natural Products Plant Biology

Biosynthetic Specificity: Dedicated Δ6-Desaturase Activity vs. Δ9-Desaturase for Palmitoleic Acid

The biosynthesis of cis-6-hexadecenoic acid (16:1Δ6) is catalyzed by a specific Δ6 16:0-ACP desaturase, an enzyme distinct from the more common Δ9 18:0-ACP desaturase that produces oleic acid and, by extension, the Δ9-desaturase that acts on palmitic acid to produce palmitoleic acid (cis-9-hexadecenoic acid) [1]. The Δ6 desaturase shares only 66% sequence identity with the Δ9 desaturase, and site-directed mutagenesis studies have shown that replacing just five key amino acid residues can convert the Δ6-specific enzyme into one with Δ9 specificity [1]. This fundamental difference in enzymatic machinery underscores that the presence of a double bond at the 6-position is not a random event but a highly regulated, specific metabolic output with distinct physiological roles.

Biochemistry Enzymology Metabolic Engineering

Targeted Research Applications for 6-Hexadecenoic Acid Based on Quantified Differentiation


Definitive Reference Standard for Thunbergia alata Lipidomics and Natural Product Analysis

Given its 82% abundance in *T. alata* seed oil and its 45.6-fold enrichment over the 7-positional isomer [1], cis-6-hexadecenoic acid is the essential authentic standard for any gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analysis of this plant's lipidome. Procurement of the specific cis-6 isomer is mandatory for accurate peak identification and quantification, as the use of a different isomer (e.g., cis-7 or cis-9) would result in misidentification and erroneous data.

Calibrated Antimicrobial Screening Against Staphylococcus aureus

For research groups investigating the antistaphylococcal properties of skin lipids, cis-6-hexadecenoic acid provides a defined benchmark with known MIC values against key S. aureus strains (e.g., 0.16-0.57 mg/L) [2]. This allows for direct, quantitative comparison of novel compounds against a physiologically relevant, human-derived fatty acid. Researchers should select this compound when the goal is to mimic the endogenous activity of human sebum, as opposed to the slightly more potent palmitoleic acid (MICs 0.076-0.44 mg/L) [2], which is the dominant monounsaturate in mouse skin and therefore a better model for murine systems [3].

Substrate for Characterizing Δ6-Desaturase Enzyme Activity and Engineering

The unique Δ6-desaturase enzyme responsible for producing 16:1Δ6 [4] makes the cis-6-hexadecenoic acid molecule the definitive product standard for in vitro or in vivo assays of this enzyme's activity. Researchers engineering novel fatty acid pathways or studying the structure-function relationships of plant or bacterial desaturases require the authentic cis-6 isomer as a positive control and analytical standard to confirm successful desaturation at the Δ6 position, a specificity not provided by the more common Δ9-desaturase products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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